molecular formula C13H20BNO4S B1408532 (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704097-46-0

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1408532
CAS RN: 1704097-46-0
M. Wt: 297.2 g/mol
InChI Key: OTXYDMVQKWRULL-UHFFFAOYSA-N
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Description

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid, also known as 4-CPDM-Boronic Acid, is an organic compound used in various scientific research applications. It is a boronic acid derivative with a sulfamoyl group attached to the cyclopentyl ring. This compound has a wide range of applications in various biochemical and physiological experiments, with its most common use being as a catalytic agent in the synthesis of polymers. 4-CPDM-Boronic Acid is a versatile compound and has been used in many different experiments, such as the synthesis of polymers, the study of enzyme kinetics, and the study of the effects of drugs on the body.

Scientific Research Applications

1. Formation of Tetraarylpentaborates in Organometallic Chemistry

The reaction of boronic acids, including derivatives like 3,5-dimethylphenylboronic acid, with aryloxorhodium complexes leads to the formation of tetraarylpentaborates. These compounds play a role in organometallic chemistry, particularly in the study of cationic rhodium complexes and their hydrolysis properties (Nishihara, Nara, & Osakada, 2002).

2. Utilization in Suzuki Cross-Coupling Reactions

Boronic acids are utilized in Suzuki cross-coupling reactions. For instance, the reaction of 3,5-dimethylphenylboronic acid with different agents has been studied for efficient transfer of aryl groups from boron in Suzuki cross-coupling reactions (Winkle & Schaab, 2001).

3. Boronic Acid Catalysis in Organic Reactions

Boronic acids, including derivatives like 3,5-dimethylphenylboronic acid, are known for their versatile catalytic properties in organic chemistry. They are used in a range of organic reactions, including aza-Michael additions, highlighting their potential in synthesizing complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).

4. Sensing and Detection Applications

Boronic acids are increasingly used in sensing applications due to their interaction with diols and strong Lewis bases. They are employed in various sensing modalities, including biological labeling and therapeutic development (Lacina, Skládal, & James, 2014).

5. Biomedical Applications

Boronic acid polymers, including those derived from boronic acids like 3,5-dimethylphenylboronic acid, are used in biomedical applications for treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them valuable in this field (Cambre & Sumerlin, 2011).

6. Extraction and Purification Processes

Boronic acids, like 3,5-dimethylphenylboronic acid, are used in extraction and purification processes, such as the extraction of sugars from hemicellulose hydrolysates. This application demonstrates their utility in industrial processes (Griffin & Shu, 2004).

properties

IUPAC Name

[4-(cyclopentylsulfamoyl)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-7-11(14(16)17)8-10(2)13(9)20(18,19)15-12-5-3-4-6-12/h7-8,12,15-17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYDMVQKWRULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid

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